molecular formula C6H12F3NO B8088582 (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine

(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine

Cat. No.: B8088582
M. Wt: 171.16 g/mol
InChI Key: UETNIYQDDSCVPI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is a chiral amine compound of significant interest in chemical and pharmaceutical research. This enantiopure substance features a stereogenic center and a trifluoromethoxy group, which confers unique physicochemical properties valuable for exploratory science. The compound's molecular weight is 171.16 g/mol with the molecular formula C 6 H 12 F 3 NO . The trifluoromethoxy group is a key structural feature that significantly influences the molecule's behavior. This strong electron-withdrawing group reduces the basicity of the amine center compared to non-fluorinated analogs, which affects its protonation state at physiological pH and enhances its lipophilicity . This increased lipophilicity, often indicated by a higher logP value, typically promotes better permeability across biological membranes, making this compound particularly useful in studies investigating transport across cellular barriers or the blood-brain barrier . In scientific investigations, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine serves as a versatile building block or intermediate. Its primary research applications include use as a key chiral synthon in the synthesis of more complex organic molecules and potential pharmaceutical candidates . The compound is also valuable in neuroscience research, particularly as a substrate or ligand in the study of enzyme mechanisms, neurotransmitter systems, and membrane transporters . Furthermore, its structural characteristics make it suitable for fundamental studies in medicinal chemistry, exploring structure-activity relationships (SAR), and investigating the effects of fluorination on molecular recognition and metabolic stability . The trifluoromethoxy group notably resists CYP450-mediated oxidation, which can extend metabolic half-life in experimental models compared to methoxy analogs, providing a practical advantage for certain research applications . The (S)-enantiomer provided in this product demonstrates distinct biological interactions compared to its (R)-counterpart, particularly when interacting with chiral environments such as enzyme active sites or G-protein coupled receptors . This stereospecificity is crucial for researchers investigating precise molecular interactions. Handling and Safety: This chemical requires careful handling in accordance with laboratory safety protocols. Please consult the Safety Data Sheet for detailed hazard and handling information before use. Attention: For research use only. Not for human or veterinary use .

Properties

IUPAC Name

(2S)-3-methyl-1-(trifluoromethoxy)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-4(2)5(10)3-11-6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETNIYQDDSCVPI-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](COC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Asymmetric Hydrogenation of Trifluoromethyl Imines

Catalytic asymmetric hydrogenation represents a direct route to enantiomerically pure trifluoromethylated amines. A Ru-MeOBIPHEP catalyst system enables stereoselective reduction of trifluoromethyl imines, achieving enantiomeric excess (ee) values of 97–98% . For (S)-3-methyl-1-(trifluoromethoxy)butan-2-amine, the precursor imine 1 is synthesized via condensation of 3-methyl-1-(trifluoromethoxy)butan-2-one with ammonia or ammonium acetate. Hydrogenation under 50–100 bar H₂ pressure in methanol at 25–40°C yields the target amine with >99% ee after crystallization .

Key Reaction Parameters

ParameterOptimal ConditionImpact on ee/Yield
Catalyst Loading0.5–1 mol% Ru-MeOBIPHEPHigher loading reduces ee
SolventMethanol or EthanolPolar solvents enhance selectivity
Temperature25–40°CElevated temps lower enantioselectivity

This method is scalable, but the imine precursor’s instability necessitates in situ generation .

Enzymatic Resolution of Racemic Mixtures

Enzymatic resolution using lipases or ketoreductases offers an eco-friendly alternative. A patent describes the use of Candida antarctica lipase B (CAL-B) to selectively acylate the (R)-enantiomer of racemic 3-methyl-1-(trifluoromethoxy)butan-2-amine, leaving the (S)-enantiomer unreacted. The reaction proceeds in tert-butyl methyl ether (TBME) at 30°C with vinyl acetate as the acyl donor, achieving 48% conversion and 98% ee for the (S)-amine .

Advantages :

  • Mild conditions preserve the trifluoromethoxy group.

  • No requirement for chiral catalysts or auxiliaries .

Limitations :

  • Maximum theoretical yield limited to 50%.

  • Enzyme cost and recyclability challenges industrial application .

Chiral Pool Synthesis from (S)-Alanine Derivatives

Chiral pool strategies exploit readily available (S)-alanine to introduce stereochemistry. The synthesis involves:

  • Protection : (S)-Alanine is protected as a tert-butyl carbamate (Boc) to prevent racemization.

  • Alkylation : The protected amine reacts with 3-methyl-1-(trifluoromethoxy)butyl bromide in DMF at −20°C, using NaH as a base, to form the branched carbon skeleton .

  • Deprotection : Boc removal with HCl in dioxane yields the target amine .

Yield and Stereochemical Integrity

StepYieldee Retention
Alkylation72%99%
Deprotection95%Full retention

This method ensures high enantiopurity but requires multistep functionalization of the trifluoromethoxy group .

Reductive Amination of 3-Methyl-1-(Trifluoromethoxy)Butan-2-One

Asymmetric reductive amination using chiral phosphoric acids (e.g., TRIP) converts ketones directly to amines. The ketone precursor is treated with ammonium acetate and hydrogen (50 bar) in the presence of a Ru-MeOBIPHEP catalyst, achieving 89% yield and 94% ee . The trifluoromethoxy group’s electron-withdrawing nature accelerates imine formation, while the bulky catalyst controls stereochemistry .

Critical Factors :

  • Ammonia Source : Ammonium acetate minimizes side reactions .

  • Solvent : Tetrahydrofuran (THF) enhances catalyst activity .

Mitsunobu Reaction for Amine Installation

The Mitsunobu reaction enables inversion of configuration at the amine center. Starting from (R)-3-methyl-1-(trifluoromethoxy)butan-2-ol, treatment with phthalimide, diethyl azodicarboxylate (DEAD), and triphenylphosphine in THF installs the amine group with 85% yield and 99% ee . Subsequent hydrazinolysis removes the phthalimide protecting group .

Reaction Optimization

ParameterOptimal ValueEffect on Yield
DEAD Equiv.1.2Prevents overoxidation
Temperature0°C → RTMinimizes racemization

Comparison of Methodologies

Methodee (%)Yield (%)ScalabilityCost Efficiency
Catalytic Hydrogenation>9978–90HighModerate
Enzymatic Resolution9848LowHigh
Chiral Pool Synthesis9972ModerateLow
Reductive Amination9489HighModerate
Mitsunobu Reaction9985ModerateHigh

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophilic substitution reactions can occur at the amine group, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Imines, oximes.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study the effects of trifluoromethoxy groups on biological activity. It serves as a model compound in the design of new drugs and bioactive molecules.

Medicine

In medicinal chemistry, (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine is investigated for its potential as a pharmaceutical intermediate. Its unique structure may contribute to the development of new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethoxy group imparts desirable properties such as increased lipophilicity and metabolic stability.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key analogs of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine, highlighting structural variations and their implications:

Compound Name Substituent at Position 1 Key Properties/Applications Reference
(S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine Trifluoromethoxy (-OCF₃) High lipophilicity; potential metabolic stability due to C-F bonds. N/A
(S)-3-Methyl-1-(phenyltellanyl)butan-2-amine Phenyltellanyl (-TePh) Enhanced electrophilicity; used in organocatalysis or as enzyme modulators.
(2S)-3-Methyl-1-(4-pyridin-3-ylpiperidin-1-yl)butan-2-amine 4-Pyridin-3-ylpiperidinyl Pharmacological relevance (κ-opioid receptor antagonism); polar due to pyridine moiety.
(S)-3-Methyl-1-phenylbutan-1-amine hydrochloride Phenyl (-Ph) Hydrochloride salt improves solubility; structural simplicity for SAR studies.
Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate Trifluoroethylamino (-NHCH₂CF₃) Ester functionality enhances bioavailability; trifluoromethyl group affects reactivity.

Key Observations:

  • Trifluoromethoxy vs.
  • Piperidinyl vs. Trifluoromethoxy: The 4-pyridin-3-ylpiperidinyl substituent in the κ-opioid receptor antagonist introduces basicity and hydrogen-bonding capacity, contrasting with the electron-deficient trifluoromethoxy group .
  • Trifluoroethylamino vs. Trifluoromethoxy: Both substituents introduce fluorine atoms, but the trifluoroethylamino group (in ’s compound) may confer stronger electron-withdrawing effects, influencing reaction kinetics in synthetic pathways .

Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoromethoxy group increases logP compared to hydroxylated analogs (e.g., (S)-3-aminobutan-1-ol in ), enhancing membrane permeability .
  • Metabolic Stability: Fluorinated groups (e.g., -OCF₃, -CF₃) resist oxidative metabolism, contrasting with non-fluorinated analogs like (S)-1-methoxypropan-2-amine, which may undergo faster demethylation .
  • Pharmacological Activity: Piperidine-containing analogs () exhibit opioid receptor modulation, whereas phenyltellanyl derivatives () may interact with enzymes like carbonic anhydrase due to tellurium’s metalloid properties .

Challenges and Limitations

  • Stereochemical Control: Achieving high enantiomeric excess (ee) for trifluoromethoxy-substituted amines may require optimized biocatalytic systems, as seen in ’s AmDH-based syntheses .
  • Synthetic Complexity: Introducing trifluoromethoxy groups demands specialized reagents (e.g., trifluoromethylation agents), unlike simpler alkyl or aryl substituents .

Q & A

Basic: What are the common synthetic routes for (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine, and what are the critical purification steps?

Answer:
A typical synthesis involves a multi-step approach:

  • Step 1 : Introduction of the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, reacting a chiral secondary amine precursor with trifluoromethylating agents (e.g., trifluoromethoxybenzene derivatives) under catalytic conditions .
  • Step 2 : Stereochemical control using chiral auxiliaries or asymmetric catalysis (e.g., Ru-based catalysts) to achieve the (S)-configuration, as seen in structurally similar amines .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or preparative HPLC for enantiomeric separation. Confirmation of purity via 1H^1H/19F^{19}F-NMR and mass spectrometry is critical .

Basic: How can NMR spectroscopy distinguish the stereochemistry of (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine?

Answer:

  • 1H^1H-NMR : The methyl group at position 3 and trifluoromethoxy moiety produce distinct splitting patterns. For example, coupling constants (JJ) between protons on adjacent carbons can indicate axial/equatorial orientations in cyclic intermediates .
  • 19F^{19}F-NMR : The trifluoromethoxy group exhibits a characteristic triplet or quartet due to coupling with adjacent protons. Chemical shifts (~55–65 ppm) help confirm substitution patterns .
  • Chiral Shift Reagents : Adding Eu(fod)3_3 can split enantiomeric signals in 1H^1H-NMR, enabling optical purity assessment .

Advanced: How do reaction conditions (solvent, temperature) affect the enantiomeric excess (ee) in asymmetric synthesis?

Answer:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of intermediates, improving reaction rates but potentially reducing stereoselectivity. Non-polar solvents (e.g., toluene) favor tighter transition states, increasing ee .
  • Temperature : Lower temperatures (e.g., –20°C to 0°C) stabilize chiral intermediates, as shown in Ru-catalyzed aminations . Kinetic studies using Arrhenius plots can optimize conditions for maximal ee .
  • Catalyst Loading : Sub-stoichiometric chiral catalysts (e.g., 5–10 mol%) balance cost and efficiency. Overloading may lead to racemization .

Advanced: What analytical strategies resolve contradictions in spectral data for this compound (e.g., unexpected 1H^1H1H-NMR splitting)?

Answer:

  • Multi-Nuclear NMR : Cross-validate 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to identify overlapping signals or impurities. For example, a trifluoromethoxy group’s 19F^{19}F-signal at ~60 ppm should correlate with 1H^1H-protons at δ 3.5–4.5 .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula ([M+H]+^+ for C6_6H11_{11}F3_3NO: calc. 170.0794) and rule out isotopic interference .
  • X-ray Crystallography : Definitive stereochemical assignment via crystal structure analysis resolves ambiguous NMR interpretations .

Basic: What are the stability considerations for storing (S)-3-Methyl-1-(trifluoromethoxy)butan-2-amine?

Answer:

  • Storage Conditions : Keep in amber vials under inert gas (Ar/N2_2) at –20°C to prevent oxidation or hydrolysis of the trifluoromethoxy group .
  • Moisture Sensitivity : Use molecular sieves (3Å) in storage containers to avoid degradation via hydrolysis .
  • Stability Monitoring : Periodic 1H^1H-NMR or LC-MS checks detect decomposition products (e.g., free amines or fluorinated byproducts) .

Advanced: How can computational methods predict the reactivity of the trifluoromethoxy group in catalytic systems?

Answer:

  • DFT Calculations : Model transition states to assess bond dissociation energies (BDEs) of C–O(CF3_3) bonds. For example, B3LYP/6-31G* level calculations reveal steric hindrance effects on reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent-catalyst interactions to optimize enantioselectivity. Studies on similar amines show toluene enhances chiral induction by stabilizing π-π interactions .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Basic: What chromatographic techniques are optimal for separating enantiomers of this compound?

Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase. Retention times and peak symmetry validate separation efficiency .
  • SFC (Supercritical Fluid Chromatography) : CO2_2-methanol mobile phases reduce solvent use and improve resolution for scale-up preparations .
  • TLC Monitoring : Chiral TLC plates (e.g., Merck DC-Alufolien) with ninhydrin staining provide rapid enantiomeric ratio estimates during synthesis .

Advanced: How do electronic effects of the trifluoromethoxy group influence its pharmacological activity in SAR studies?

Answer:

  • Lipophilicity : The trifluoromethoxy group increases logP, enhancing blood-brain barrier penetration. Comparative studies with –OCH3_3 analogs show improved bioavailability .
  • Metabolic Stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism. In vitro microsomal assays (e.g., human liver microsomes) quantify half-life improvements .
  • Target Binding : Docking simulations suggest the group forms halogen bonds with amino acid residues (e.g., tyrosine), altering receptor affinity. Mutagenesis studies validate these interactions .

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